

N-(Propargyl-PEG4)-Biocytin supplier and catalog number

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Compound of Interest

Compound Name: *N-(Propargyl-PEG4)-Biocytin*

Cat. No.: *B609637*

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In-Depth Technical Guide: N-(Propargyl-PEG4)-Biocytin

This technical guide provides a comprehensive overview of **N-(Propargyl-PEG4)-Biocytin**, a valuable chemical tool for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, identifies key suppliers, and provides insights into its applications.

Core Compound Information

N-(Propargyl-PEG4)-Biocytin is a derivative of biotin featuring a propargyl group connected via a polyethylene glycol (PEG) spacer. This structure enables its use in "click chemistry" reactions, specifically copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC). The biotin moiety allows for strong and specific binding to avidin and streptavidin, making it an excellent tool for labeling, detection, and purification of biomolecules. The hydrophilic PEG4 spacer enhances solubility in aqueous solutions and reduces steric hindrance.

Property	Value
Chemical Formula	C28H46N4O9S
Molecular Weight	614.8 g/mol
CAS Number	2055042-71-0
Typical Purity	≥95%
Solubility	Soluble in Water, DMSO, and DMF
Storage Conditions	Store at -20°C

Suppliers and Catalog Numbers

Several chemical suppliers offer **N-(Propargyl-PEG4)-Biocytin**. The following table summarizes prominent suppliers and their respective catalog numbers for easy reference.

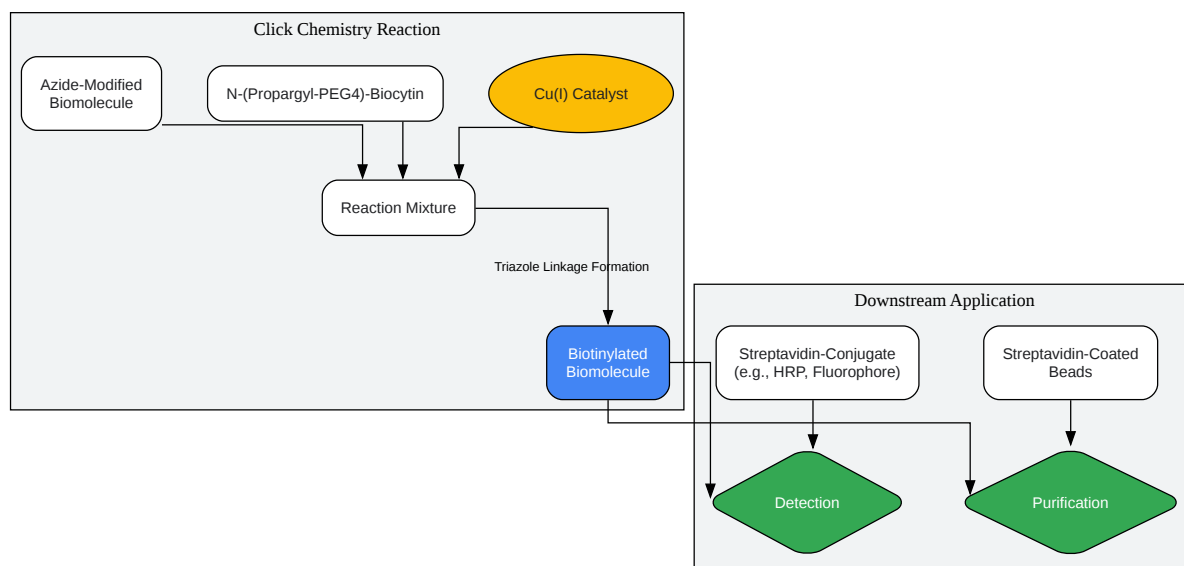
Supplier	Catalog Number
BroadPharm	BP-23287
DC Chemicals	DC35090
Shaanxi Xin yan Bomei	Y-CL-0390
MedChemExpress	HY-130549

Key Applications and Experimental Workflows

N-(Propargyl-PEG4)-Biocytin is primarily utilized in bioorthogonal labeling strategies. Its alkyne group reacts with azide-modified biomolecules, enabling their subsequent detection or isolation using avidin or streptavidin-based techniques.

General Experimental Workflow for Biotinylation

A typical experimental workflow involves two main stages: the click chemistry reaction to attach the biotin tag, followed by detection or purification.

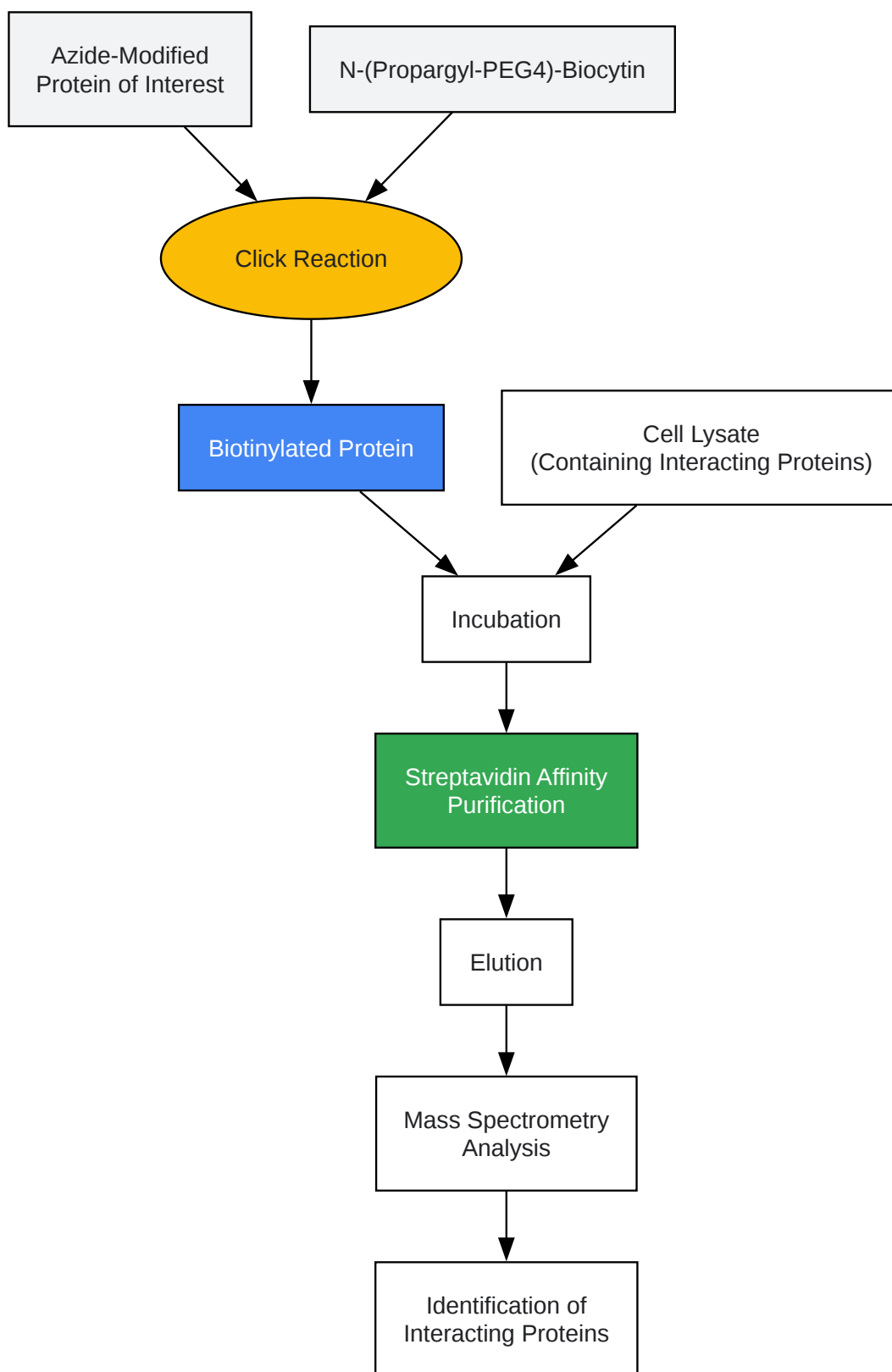


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General workflow for biotinylating an azide-modified biomolecule.

Signaling Pathway Visualization Example: Protein Interaction Study

This reagent can be used to label a protein of interest that has been metabolically or enzymatically modified with an azide group. Following the click reaction, the biotinylated protein can be used to pull down interacting partners, which can then be identified by mass spectrometry.



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Workflow for identifying protein-protein interactions.

Experimental Protocols

While specific protocols will vary based on the application, the following provides a general guideline for the biotinylation of an azide-modified protein in a cellular context.

Materials:

- Cells containing the azide-modified protein of interest.
- Lysis buffer (e.g., RIPA buffer with protease inhibitors).
- **N-(Propargyl-PEG4)-Biocytin** (stock solution in DMSO or water).
- Copper(II) sulfate (CuSO₄) solution.
- Sodium ascorbate solution (freshly prepared).
- Tris(2-carboxyethyl)phosphine (TCEP) solution.
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand.
- Streptavidin-agarose beads.
- Wash buffers (e.g., PBS with 0.1% Tween-20).
- Elution buffer (e.g., SDS-PAGE sample buffer).

Protocol:

- Cell Lysis: Harvest cells and lyse them using an appropriate lysis buffer to release the cellular proteins. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Click Chemistry Reaction: a. To the cell lysate, add **N-(Propargyl-PEG4)-Biocytin** to a final concentration of 100 µM. b. Add TCEP to a final concentration of 1 mM. c. Add TBTA to a final concentration of 100 µM. d. Add CuSO₄ to a final concentration of 1 mM. e. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM. f. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

- Affinity Purification: a. Add pre-washed streptavidin-agarose beads to the reaction mixture. b. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
- Elution: a. Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes. b. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Note: The concentrations and incubation times provided are starting points and may require optimization for specific experimental systems.

This technical guide serves as a foundational resource for understanding and utilizing **N-(Propargyl-PEG4)-Biocytin** in research and development. For specific applications, it is recommended to consult relevant scientific literature and the technical datasheets provided by the suppliers.

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